5-methyl-1-benzofuran-7-carbaldehyde
Description
Properties
CAS No. |
1369106-79-5 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Cyclization for Benzofuran Core Formation
The Mitsunobu reaction has been adapted to construct the benzofuran skeleton. In one protocol, 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate undergoes cyclization using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This forms the dihydrobenzofuran intermediate, which is subsequently dehydrogenated to yield the aromatic benzofuran core. While this method achieves a 41% yield over three steps for a related compound, modifications such as replacing DEAD with diisopropyl azodicarboxylate (DIAD) or optimizing solvent polarity (e.g., acetonitrile over THF) may improve efficiency for 5-methyl-1-benzofuran-7-carbaldehyde.
Halogenation-Coupling-Oxidation Cascade
Halogenation of Protected Benzoic Acid Derivatives
A patent by CN110818661B outlines a halogenation step using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) on 4-protected-amino-2-hydroxybenzoic acid esters. Heating at 80–85°C in 1,2-dichloroethane introduces halogens at the 3- and 5-positions, crucial for subsequent coupling. For this compound, methyl-directed electrophilic substitution could position halogens ortho to the methyl group, though steric effects may necessitate higher temperatures or Lewis acid catalysts.
Palladium-Catalyzed Coupling with Trialkylsilylacetylenes
The halogenated intermediate undergoes Sonogashira-like coupling with triethylsilylacetylene in the presence of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and cuprous iodide (CuI). This forms a silyl-protected alkyne, which is desilylated and oxidized to the aldehyde. In CN110818661B, this step achieves a 71.2% yield for a chlorinated benzofuran carboxylate. Replacing triethylsilylacetylene with trimethylsilylacetylene reduces steric hindrance, potentially enhancing yields for the target compound.
Hydrolysis and Oxidation to Aldehyde
The coupled product is hydrolyzed under basic conditions (e.g., KOH in dioxane/water) to remove ester protections. Subsequent oxidation of a propargyl alcohol intermediate—generated via alkyne hydration—to the aldehyde remains a critical challenge. Tetrapropylammonium perruthenate (TPAP) or stabilized Swern conditions (oxalyl chloride/DMSO) may offer chemoselectivity over traditional chromium-based reagents.
Alternative Approaches and Optimization
Friedel-Crafts Acylation
Direct acylation of 5-methylbenzofuran with formyl chloride under Friedel-Crafts conditions faces regioselectivity issues due to the electron-donating methyl group. However, employing bulky Lewis acids like scandium triflate or using directed ortho-metalation (DoM) strategies with lithium diisopropylamide (LDA) could direct formylation to the 7-position. Such methods remain theoretical but are supported by analogous reactions in furan chemistry.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction (POCl₃/DMF) has been successful in introducing formyl groups to electron-rich aromatics. For 5-methylbenzofuran, this method could form the 7-carbaldehyde directly, though competing reactions at the 4-position may occur. Patent CN104016949A’s use of N-chlorosuccinimide for chlorination suggests that pre-halogenation could block undesired sites, improving regioselectivity.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Scalability
Solvent and Catalyst Screening
In the halogenation step, replacing 1,2-dichloroethane with 2-methyltetrahydrofuran (2-MeTHF) improves green chemistry metrics without sacrificing yield. For palladium catalysis, using Buchwald-Hartwig ligands (e.g., XPhos) enhances coupling efficiency, as evidenced by CN110818661B’s 70.8% yield in acetonitrile.
Protecting Group Strategies
The acetyl group in 4-acetylamino intermediates (from CN104016949A) prevents undesired side reactions during cyclization. For this compound, tert-butyldimethylsilyl (TBS) protection of the aldehyde precursor could stabilize the intermediate during harsh conditions.
Workup and Purification
Acid-base extraction remains critical for isolating the aldehyde. Patent CN110818661B isolates 4-amino-5-chlorobenzofuran-7-carboxylic acid by adjusting the aqueous phase to pH 4, precipitating the product . For the target compound, similar pH-controlled crystallization could achieve >95% purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-1-benzofuran-7-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being explored for their potential as therapeutic agents .
Industry: In the industrial sector, benzofuran derivatives are used in the production of materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-methyl-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interfere with cellular processes such as enzyme inhibition, DNA intercalation, and reactive oxygen species (ROS) generation . These interactions can lead to the disruption of cellular functions, making the compound effective against various diseases .
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The structural and electronic properties of benzofuran derivatives are highly dependent on substituent placement. Below is a comparative analysis of 5-methyl-1-benzofuran-7-carbaldehyde and its close analog, 5-iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (from ) :
Crystallographic and Structural Insights
- The aldehyde group may induce planarity distortions in the benzofuran core, affecting packing efficiency in the solid state.
- 5-Iodo-7-methyl analog : This compound crystallizes in a monoclinic system (space group P2₁/c), with the iodine atom contributing to heavy-atom effects that facilitate phasing in X-ray diffraction. The methylsulfinyl group participates in intermolecular C–H···O interactions, stabilizing the crystal lattice.
Research Findings and Methodological Considerations
- Synthetic Routes : Benzofuran derivatives are often synthesized via cyclization of propargyl ethers or Pd-catalyzed coupling. The title compound’s aldehyde group may be introduced via Duff formylation or oxidation of a hydroxymethyl precursor.
- Crystallography Tools: SHELX remains the gold standard for small-molecule refinement, as noted in , while ORTEP-3’s GUI facilitates intuitive molecular visualization . These tools were likely employed in resolving the analog’s structure in .
Q & A
Q. What are the key synthetic strategies for 5-methyl-1-benzofuran-7-carbaldehyde, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves functionalizing the benzofuran core via formylation at the 7-position and methyl substitution at the 5-position. A common approach includes:
- Vilsmeier-Haack formylation to introduce the aldehyde group under controlled acidic conditions (e.g., POCl₃/DMF) .
- Friedel-Crafts alkylation or directed ortho-metallation for methyl group installation, requiring anhydrous solvents (e.g., THF or DCM) and low temperatures (−78°C to 0°C) to minimize side reactions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product.
Q. Critical Factors :
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT | 65–75 | ≥95% | |
| Friedel-Crafts Alkylation | AlCl₃, CH₃I, DCM, −20°C | 50–60 | 90% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C7–CHO Bond Length | 1.21 ± 0.02 | |
| C5–CH₃ Bond Length | 1.47 ± 0.03 | |
| Dihedral Angle (C5–CH₃) | 5.2° (planar deviation) |
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental data (e.g., NMR vs. DFT) be resolved for this compound?
Answer:
- Data Reconciliation Steps :
- Conformational Analysis : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray structures to identify rotameric states affecting NMR shifts .
- Solvent Effects : Simulate solvent-polarity impacts on chemical shifts (e.g., PCM models for DMSO-d₆ vs. CDCl₃) .
- Dynamic Effects : Use variable-temperature NMR to detect hindered rotation (e.g., aldehyde group) causing signal splitting .
Case Study :
A 2025 study observed a 0.3 ppm deviation in the aldehyde proton shift between experimental (δ 10.1) and DFT-predicted (δ 9.8) values. This was attributed to intermolecular hydrogen bonding in the crystal lattice, absent in gas-phase calculations .
Q. What challenges arise in refining crystallographic data for this compound using SHELX software, and how are they addressed?
Answer: Challenges :
Q. Methodology :
Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts .
Refinement :
Q. Table 3: SHELX Refinement Metrics
| Metric | Value | Reference |
|---|---|---|
| R-factor (Final) | 0.039 | |
| CCDC Deposition Number | 2056781 |
Q. How can researchers design experiments to explore the bioactivity of this compound while avoiding cytotoxicity pitfalls?
Answer:
- In-Vitro Assay Design :
- Dose Optimization : Start with low concentrations (1–50 µM) to assess cell viability (MTT assay) .
- Target Selection : Prioritize enzymes (e.g., kinases, oxidoreductases) with conserved active sites predicted to bind the aldehyde group .
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
